(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
This compound features a chromene core substituted with a chlorine atom at position 6, a trifluoromethoxy phenyl imino group at position 2, and a carboxamide moiety linked to an oxolan-2-ylmethyl group at position 2. Its Z-configuration at the imine bond distinguishes it from stereoisomers.
Properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4/c23-14-6-7-19-13(9-14)10-18(20(29)27-12-17-5-2-8-30-17)21(31-19)28-15-3-1-4-16(11-15)32-22(24,25)26/h1,3-4,6-7,9-11,17H,2,5,8,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBVVMSDSIILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chromene core substituted with a chloro group, a trifluoromethoxy phenyl group, and an oxolan-2-ylmethyl moiety.
Antibacterial Activity
Recent studies have demonstrated that compounds within the chromene family exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 μM |
| Escherichia coli | 0.78 μM |
| Pseudomonas aeruginosa | 3.12 μM |
These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to its antibacterial effects, the compound also shows antifungal activity. It was evaluated against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.56 μM |
| Aspergillus niger | 3.12 μM |
The antifungal activity suggests that this compound could be a candidate for treating fungal infections, especially those caused by Candida albicans .
Anticancer Activity
The anticancer potential of the compound was assessed through various in vitro studies on cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 8.7 |
| A549 (Lung Cancer) | 12.3 |
The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical pathways in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in bacterial and fungal metabolism as well as cancer cell proliferation. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and target interaction.
Case Studies
- Antibacterial Screening : A study conducted by researchers evaluated several derivatives of chromene for their antibacterial properties using standard disc diffusion methods. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent .
- Anticancer Evaluation : In another study focused on breast cancer cell lines, the compound was shown to significantly reduce cell viability in MCF7 cells through apoptosis induction mechanisms, which was confirmed by flow cytometry analysis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural similarities and differences with related compounds:
Key Findings from Structural Analysis:
Trifluoromethoxy Group : The trifluoromethoxy (-OCF₃) group in the target compound is electron-withdrawing, enhancing metabolic stability compared to methoxy (-OCH₃) groups in analogs like diflubenzuron. This feature is common in agrochemicals for prolonged activity .
Oxolan-2-ylmethyl Group : The tetrahydrofuran-derived substituent may improve solubility and bioavailability compared to purely aromatic groups (e.g., in fluazuron), as seen in analogs like 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide .
Chlorine Substitution : The 6-Cl substituent on the chromene core could enhance binding affinity to biological targets, similar to chloro-substituted benzamides in diflubenzuron and fluazuron .
Research Implications and Gaps
- Potential Applications: While the target compound’s exact use is undocumented, its trifluoromethoxy and carboxamide motifs align with pesticidal agents (e.g., chitin synthesis inhibitors or acaricides) .
- Data Limitations: No direct pharmacological or toxicological data are available, necessitating further studies on efficacy, stability, and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
